2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-ethylacetamide

Description

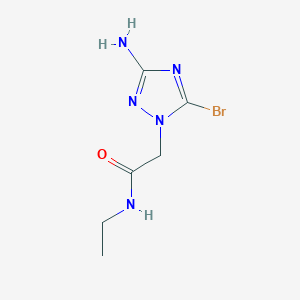

2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-ethylacetamide (CAS: 1691986-51-2) is a halogenated triazole derivative characterized by a 3-amino-5-bromo-substituted 1,2,4-triazole ring linked to an N-ethylacetamide group. Its molecular formula is C₇H₁₁BrN₅O, with a molecular weight of 261.10 g/mol. The compound is primarily utilized in research settings due to its structural relevance in agrochemical and pharmaceutical development.

Properties

Molecular Formula |

C6H10BrN5O |

|---|---|

Molecular Weight |

248.08 g/mol |

IUPAC Name |

2-(3-amino-5-bromo-1,2,4-triazol-1-yl)-N-ethylacetamide |

InChI |

InChI=1S/C6H10BrN5O/c1-2-9-4(13)3-12-5(7)10-6(8)11-12/h2-3H2,1H3,(H2,8,11)(H,9,13) |

InChI Key |

QBCJBVKVVOCDSG-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)CN1C(=NC(=N1)N)Br |

Origin of Product |

United States |

Biological Activity

2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-ethylacetamide is a compound derived from the triazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 248.08 g/mol. The structure features a triazole ring substituted with an amino group and a bromo atom, alongside an ethylacetamide moiety. This configuration is significant as it enhances the compound's reactivity and biological potential.

Biological Activities

Compounds containing the 1,2,4-triazole scaffold exhibit a variety of biological activities, including:

- Antimicrobial Activity : Triazoles are often used as antifungal agents. The presence of halogens (like bromine) can enhance this activity by affecting the compound's interaction with microbial enzymes.

- Anticancer Properties : Triazole derivatives have been investigated for their potential in cancer therapy. They may inhibit specific kinases involved in cancer progression, such as Bcr-Abl in chronic myeloid leukemia (CML) .

- Anti-inflammatory Effects : Some triazole derivatives have shown promise in reducing inflammation through various biochemical pathways.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes.

- Interaction with Biological Targets : Interaction studies reveal how this compound binds to specific proteins or enzymes, influencing their activity and leading to therapeutic effects.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Triazole Ring : Utilizing appropriate precursors to construct the triazole structure.

- Bromination : Introducing the bromine substituent at the 5-position of the triazole ring.

- Acetamide Formation : Attaching the ethylacetamide moiety to complete the synthesis.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 3-Amino-5-bromo-1H-triazole | Structure | Base structure; lacks ethylacetamide |

| 2-(3-Amino-5-chloro-1H-triazol) | Structure | Chlorine instead of bromine; different biological activity |

| 4-(3-Amino-benzyl)-triazole | Structure | Contains a benzyl group; different solubility |

The presence of both amino and bromo groups on the triazole ring enhances the biological activity compared to other triazoles lacking these features.

Case Studies and Research Findings

Research has demonstrated that compounds similar to this compound can act as effective inhibitors against various targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Alkyl Substituted Acetamide Analogs

2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide

- Molecular Formula : C₆H₁₀BrN₅O

- Molecular Weight : 248.08 g/mol.

- Structural Difference : The acetamide group is substituted with N,N-dimethyl instead of N-ethyl .

- Toxicity: Exhibits hazards H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled), whereas the N-ethyl variant’s hazards are less documented but likely analogous.

Table 1: Acetamide Substitution Effects

| Property | N-Ethyl Acetamide | N,N-Dimethyl Acetamide |

|---|---|---|

| Molecular Weight | 261.10 g/mol | 248.08 g/mol |

| Substitution | Monosubstituted (ethyl) | Disubstituted (dimethyl) |

| Hazard Profile | P210, P102 (general precautions) | H301, H311, H331 (specific toxicities) |

Triazole-Containing Metabolites in Agrochemicals

Triazole derivatives like β-(1,2,4-triazol-1-yl)-L-alanine and β-(3-amino-1,2,4-triazol-1-yl)-L-alanine are metabolites of fungicides (e.g., myclobutanil) and herbicides.

- Structural Differences: These compounds feature amino acid backbones instead of acetamide linkages.

- Functional Implications: Bioactivity: The acetamide group in 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-ethylacetamide may enhance metabolic stability compared to amino acid-based triazoles, which are prone to enzymatic hydrolysis.

Pharmacological and Agrochemical Potential

- Triazole Pharmaceuticals : Complex triazole derivatives, such as itraconazole, demonstrate antifungal activity via cytochrome P450 inhibition. The bromine and acetamide groups in the target compound may offer unique binding profiles.

- Agrochemical Relevance: Non-halogenated triazole metabolites act as herbicides, but bromination could enhance potency or alter mode of action (e.g., ROS generation in pests).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.